Acetamide, N-[2-[(4,5-dicyano-2-nitrophenyl)amino]phenyl]-
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Overview
Description
N~1~-[2-(4,5-Dicyano-2-nitroanilino)phenyl]acetamide is a complex organic compound characterized by its unique structural features, including cyano and nitro functional groups attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4,5-Dicyano-2-nitroanilino)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route begins with the nitration of aniline derivatives to introduce the nitro group. This is followed by the introduction of cyano groups through a cyanation reaction. The final step involves the acylation of the resulting intermediate to form the acetamide derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of N1-[2-(4,5-Dicyano-2-nitroanilino)phenyl]acetamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4,5-Dicyano-2-nitroanilino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can produce a variety of substituted acetamide compounds.
Scientific Research Applications
N~1~-[2-(4,5-Dicyano-2-nitroanilino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive functional groups.
Mechanism of Action
The mechanism of action of N1-[2-(4,5-Dicyano-2-nitroanilino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro and cyano groups can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of specific biological responses.
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyano-1,2,3-triazole: A nitrogen-rich compound with similar cyano groups, used in energetic materials and as a precursor for other derivatives.
Imidazole Derivatives: Compounds containing imidazole rings, known for their broad range of chemical and biological properties.
Uniqueness
N~1~-[2-(4,5-Dicyano-2-nitroanilino)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H11N5O3 |
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Molecular Weight |
321.29 g/mol |
IUPAC Name |
N-[2-(4,5-dicyano-2-nitroanilino)phenyl]acetamide |
InChI |
InChI=1S/C16H11N5O3/c1-10(22)19-13-4-2-3-5-14(13)20-15-6-11(8-17)12(9-18)7-16(15)21(23)24/h2-7,20H,1H3,(H,19,22) |
InChI Key |
KOVPEEQWEAAAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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